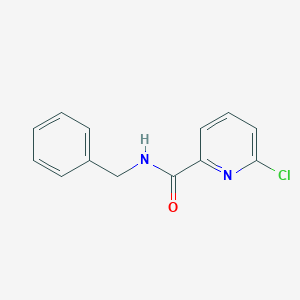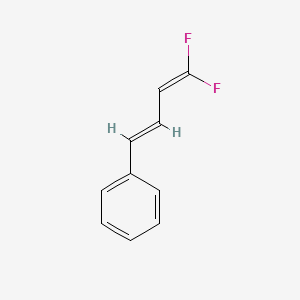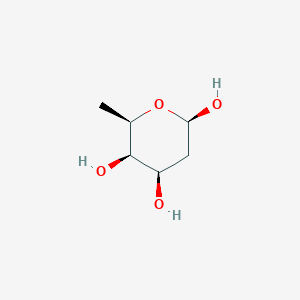
2,6-Dideoxy-beta-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dideoxy-beta-D-galactose is a derivative of the monosaccharide galactose, characterized by the absence of hydroxyl groups at the 2nd and 6th positions. This compound is part of the deoxy sugar family, which plays a crucial role in various biological processes and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideoxy-beta-D-galactose typically involves selective deoxygenation of galactose derivatives. One common method includes the use of bis-thiourea hydrogen-bond-donor catalysts, which facilitate β-selective 2-deoxy and 2,6-dideoxyglucosylations . The reaction conditions often require disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up for mass production. The use of robust neighboring groups, such as 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA), is proposed to lead to stereoselective glycosidic linkages .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dideoxy-beta-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Common substitution reactions include nucleophilic substitutions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
2,6-Dideoxy-beta-D-galactose has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in targeting glycosidase enzymes.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,6-Dideoxy-beta-D-galactose involves its interaction with glycosidase enzymes. By mimicking natural substrates, it can inhibit these enzymes, affecting glycosylation pathways. This inhibition can lead to various biological effects, including the modulation of cell signaling and metabolic processes .
Comparación Con Compuestos Similares
2-Deoxy-D-glucose: Similar in structure but lacks the hydroxyl group at the 2nd position only.
1,6-Anhydro-beta-D-glucose: Another deoxy sugar with applications in biochemical research.
n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-beta-D-glucopyranoside: Known for its inhibitory effects on beta-galactosidase.
Uniqueness: 2,6-Dideoxy-beta-D-galactose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycosidase enzymes makes it a valuable tool in biochemical research and therapeutic development.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
FDWRIIDFYSUTDP-KAZBKCHUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


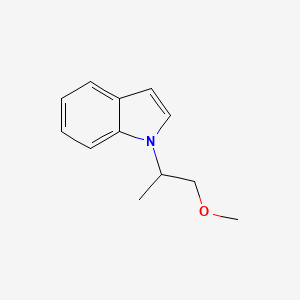
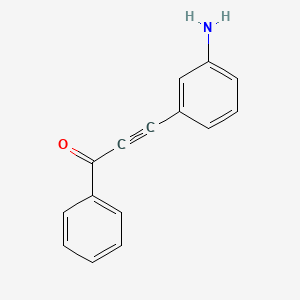
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
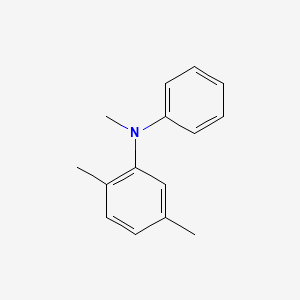
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
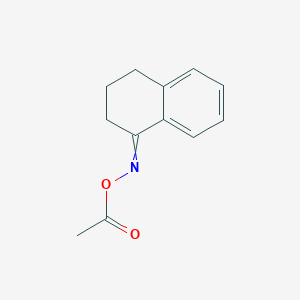
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)

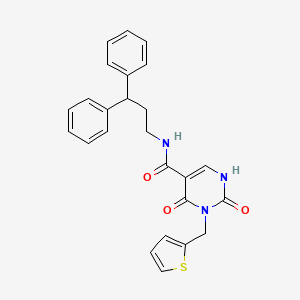

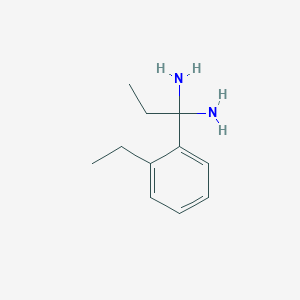
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
